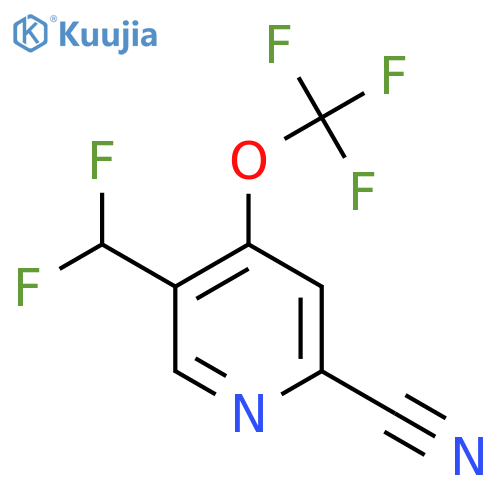Cas no 1361923-62-7 (2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine)

1361923-62-7 structure
商品名:2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine
CAS番号:1361923-62-7
MF:C8H3F5N2O
メガワット:238.114238977432
CID:4911717
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H3F5N2O/c9-7(10)5-3-15-4(2-14)1-6(5)16-8(11,12)13/h1,3,7H
- InChIKey: MTPXFISTWIDFCC-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(C#N)=CC=1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.9
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026002930-1g |
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine |
1361923-62-7 | 97% | 1g |
$1,848.00 | 2022-04-02 | |
| Alichem | A026002930-250mg |
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine |
1361923-62-7 | 97% | 250mg |
$741.20 | 2022-04-02 | |
| Alichem | A026002930-500mg |
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine |
1361923-62-7 | 97% | 500mg |
$1,048.60 | 2022-04-02 |
2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
1361923-62-7 (2-Cyano-5-(difluoromethyl)-4-(trifluoromethoxy)pyridine) 関連製品
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
